molecular formula C28H30N2O3 B604980 3-Hydroxy Darifenacin CAS No. 206048-82-0

3-Hydroxy Darifenacin

Cat. No. B604980
M. Wt: 442.56
InChI Key: MQEQBFMESJKUBQ-XQZUBTRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Darifenacin is a metabolite of darifenacin . It is an antagonist of M1-5 muscarinic receptors .


Synthesis Analysis

The synthesis of darifenacin, the parent compound of 3-Hydroxy Darifenacin, involves various routes including the hazardous Mitsunobu reaction . During the large scale synthesis of darifenacin hydrobromide, four potent impurities were observed .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Darifenacin is C28H30N2O3 . The exact mass is 442.23 and the molecular weight is 442.560 .


Chemical Reactions Analysis

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Scientific Research Applications

  • Pharmacokinetics and Metabolism :

    • Darifenacin is a selective muscarinic M3 receptor antagonist, primarily used in the treatment of overactive bladder disorder. It has a short terminal elimination half-life, is well absorbed from the gastrointestinal tract, and undergoes extensive hepatic metabolism. The pharmacokinetics of darifenacin indicate that it possesses a moderate-to-high hepatic extraction ratio, with a large volume of distribution and high plasma clearance. Its metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 enzymes (Skerjanec, 2006).
  • Nanostructured Lipid Carrier Enhancement :

    • Research has explored the use of nanostructured lipid carriers (NLCs) to enhance the bioavailability of darifenacin hydrobromide. These carriers show potential in improving the drug's bioavailability compared to conventional dosage forms (Allah & Hussein, 2018).
  • Cancer Research Applications :

    • A study on the effects of darifenacin on human colon adenocarcinoma cells in vitro and in vivo showed that blocking cholinergic signaling via muscarinic acetylcholine receptor 3 (M3R) with darifenacin may be beneficial in treating colorectal cancer (Hering et al., 2021).
  • Synthesis and Chemical Processing :

  • Formulation and Drug Delivery Systems :

    • Research has been done on formulating darifenacin hydrobromide into extended release matrix tablets and buccal drug delivery systems to enhance its efficacy and convenience for patients (Brahma, 2017; Jagdale et al., 2012).
  • Population Pharmacokinetic Modelling :

    • Population pharmacokinetic modeling of darifenacin and its metabolite has been conducted, exploring factors like CYP2D6 genotype, formulation-dependent bioavailability, and the effect of inhibitors like ketoconazole and erythromycin (Kerbusch et al., 2003).

Safety And Hazards

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, has several contraindications and warnings. It should not be used in patients with untreated or uncontrolled narrow-angle glaucoma, a stomach disorder causing delayed emptying, or if they have trouble emptying their bladder .

Future Directions

Darifenacin is currently used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence . The future directions of 3-Hydroxy Darifenacin are not well-documented in the available literature.

properties

IUPAC Name

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-XQZUBTRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Darifenacin

CAS RN

206048-82-0
Record name UK-148993
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-148993
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Darifenacin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Darifenacin
Reactant of Route 3
3-Hydroxy Darifenacin
Reactant of Route 4
3-Hydroxy Darifenacin
Reactant of Route 5
3-Hydroxy Darifenacin
Reactant of Route 6
3-Hydroxy Darifenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.